4-Chloro-1-morpholinobutan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-morpholin-4-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-3-1-2-8(11)10-4-6-12-7-5-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRKKVHASMCUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368657 | |
| Record name | 4-Chloro-1-(morpholin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69966-83-2 | |
| Record name | 4-Chloro-1-(morpholin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 1 Morpholinobutan 1 One
Established Synthetic Pathways for 4-Chloro-1-morpholinobutan-1-one
The conventional synthesis of this compound is a direct and efficient process rooted in fundamental organic reactions. It involves the preparation of key precursors followed by their condensation to form the final product.
Precursor Synthesis and Functional Group Introduction
The primary precursors for the synthesis of this compound are morpholine (B109124) and 4-chlorobutyryl chloride. The synthesis of the latter is a critical step involving the introduction of both the chloro and the acyl chloride functional groups.
A common industrial method for producing 4-chlorobutyryl chloride starts from γ-butyrolactone. patsnap.com This process involves the ring-opening and chlorination of the lactone using a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this transformation, often in the presence of a catalyst like zinc chloride or an amine catalyst. patsnap.compatsnap.com The reaction converts the cyclic ester into the desired acyl chloride. Another method utilizes di(trichloromethyl) carbonate, also known as triphosgene, in the presence of an amine catalyst to achieve the chlorination of γ-butyrolactone. google.com Alternatively, phosgene (B1210022) (COCl₂) and hydrogen chloride can be reacted with γ-butyrolactone to yield 4-chlorobutyryl chloride. prepchem.com
Another significant precursor is 4-chloro-1-butanol (B43188), which can be synthesized by the ring-opening of tetrahydrofuran (B95107) (THF) with hydrogen chloride. prepchem.comgoogle.com This reaction can be accelerated by using a polymeric resin catalyst, such as a styrene-divinylbenzene copolymer with pendant ammonium (B1175870) chloride groups, which can lead to faster reaction times and higher conversion rates compared to the uncatalyzed process. google.com The resulting 4-chloro-1-butanol can then be oxidized and chlorinated to form 4-chlorobutyryl chloride.
| Starting Material | Reagent(s) | Key Features | Reference |
|---|---|---|---|
| γ-Butyrolactone | Thionyl Chloride (SOCl₂) / Zinc Chloride | Common industrial method; yield around 82%. patsnap.compatsnap.com | patsnap.compatsnap.com |
| γ-Butyrolactone | Di(trichloromethyl) carbonate / Amine Catalyst | Alternative to thionyl chloride, proceeds at 50-180°C. google.com | google.com |
| γ-Butyrolactone | Phosgene (COCl₂) / Hydrogen Chloride | Reaction heated to 130°C, providing a yield of 88 mol %. prepchem.com | prepchem.com |
| Tetrahydrofuran (to 4-chlorobutanol) | Hydrogen Chloride (HCl) | Ring-opening reaction to form the intermediate alcohol. prepchem.com | prepchem.com |
Formation of the Butanone Scaffold and Morpholine Ring Integration
The final step in the established synthesis is the formation of the amide bond, which integrates the morpholine ring with the butanone scaffold. This is typically achieved through a nucleophilic acyl substitution reaction. Morpholine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. chemicalbook.com
This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. The base prevents the protonation of the morpholine starting material, which would render it non-nucleophilic. The result is the formation of this compound, a stable amide. This reaction is a classic example of the Schotten-Baumann reaction conditions often employed for the synthesis of amides from amines and acyl chlorides.
Exploration of Novel Synthetic Routes for this compound and Analogues
Research into novel synthetic methodologies aims to improve efficiency, reduce environmental impact, and access a wider range of structurally related compounds. These explorations include advanced catalytic systems, electrosynthesis, and microwave-assisted reactions.
Investigation of Catalytic Systems in Butanone Derivatization
Modern organic synthesis increasingly relies on catalytic systems to achieve high selectivity and efficiency. For the derivatization of butanone and other ketones, various catalytic approaches are being investigated. Organocatalysis, for example, uses small organic molecules to catalyze reactions. L-proline and its derivatives have been shown to be effective catalysts for direct aldol (B89426) reactions between ketones like butanone and various aldehydes, yielding β-hydroxy ketones with high enantioselectivity. nih.gov
Transition-metal-free catalysis is another area of interest. Potassium carbonate (K₂CO₃), an inexpensive and readily available base, has been used to catalyze the hydroboration of ketones, a key reduction reaction. researchgate.net For the removal of volatile organic compounds, catalysts such as manganese-copper supported on spent fluid catalytic cracking (SFCC) catalysts have shown high efficiency in the ozonation of 2-butanone. nih.gov While not directly synthesizing the target molecule, these catalytic methods for modifying the butanone backbone represent powerful tools for creating a diverse library of analogues.
| Catalyst Type | Specific Catalyst | Reaction | Substrate Example | Reference |
|---|---|---|---|---|
| Organocatalyst | L-proline amides | Direct Aldol Reaction | Butanone and Aldehydes | nih.gov |
| Transition-Metal-Free | Potassium Carbonate (K₂CO₃) | Hydroboration (Reduction) | Aldehydes and Ketones | researchgate.net |
| Heterogeneous Catalyst | Mn-Cu/SFCC | Catalytic Ozonation | 2-Butanone | nih.gov |
| Phase-Transfer Catalyst | Chiral Thiourea | Asymmetric α-Chlorination | Racemic Sulfonium Salts | researchgate.net |
Application of Electrosynthesis and Green Chemistry Principles
Electrosynthesis is emerging as a powerful and green tool in chemical synthesis, often allowing for reactions to occur under mild conditions without the need for stoichiometric chemical oxidants or reductants. wikipedia.orgacs.org This technique relies on the direct transfer of electrons at an electrode surface to generate reactive intermediates. acs.org For the synthesis of chlorinated ketones, electrochemical methods can be employed for the chlorination step. For instance, the oxydihalogenation of alkynes to produce α,α-dihaloketones can be achieved electrochemically using solvents like CHCl₃ or CH₂Cl₂ as the halogen source. organic-chemistry.org Similarly, chlorine radicals can be generated from chloride anions at an anode, which can then participate in C-H functionalization reactions. researchgate.net
Microwave-Assisted Synthetic Strategies for Similar Chlorinated Ketones
Microwave-assisted synthesis has become a valuable technique for accelerating chemical reactions. acs.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products. acs.orgniscpr.res.in This rapid and efficient heating can be applied to various reactions relevant to the synthesis of chlorinated ketones and their analogues.
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage of Microwave | Reference |
|---|---|---|---|---|
| Pyrrolidine-fused chlorin (B1196114) synthesis | 8 hours | 4 hours | Time and energy efficiency. mdpi.com | mdpi.com |
| Reductive Amination of Ketones | Typically several hours | 10 minutes | Rapid reaction rate, good yields. researchgate.net | researchgate.net |
| Synthesis of β-Keto Esters | Conventional heating | Minutes | Rapid, efficient, and environmentally friendly. niscpr.res.in | niscpr.res.in |
Chemical Derivatization and Subsequent Transformations of this compound
The primary routes for the derivatization of this compound involve reactions at the electrophilic carbon bearing the chlorine atom, transformations of the amide carbonyl group, and modifications to the morpholine ring.
Nucleophilic Substitution Reactions at the 4-Chloro Position
The presence of a primary alkyl chloride in the butyryl chain makes this compound an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion as a leaving group. This process is generally efficient for primary halides due to minimal steric hindrance.
A wide variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of functionalized derivatives. The general transformation is illustrated below:
Scheme 1: General nucleophilic substitution at the 4-chloro position.
Common nucleophilic substitution reactions that are expected to proceed readily with this compound include reactions with amines, azide (B81097) ions, cyanide ions, and thiols. These transformations introduce new functional groups at the terminal position of the butanoyl chain, providing access to a range of novel compounds.
The table below summarizes several potential nucleophilic substitution reactions.
| Nucleophile | Reagent Example | Product Structure | Product Class |
| Azide | Sodium Azide (NaN₃) | Alkyl Azide | |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile | |
| Amine (Primary) | R-NH₂ | Secondary Amine | |
| Thiol | R-SH | Thioether | |
| Iodide | Sodium Iodide (NaI) | Alkyl Iodide |
This table illustrates expected transformations based on established principles of nucleophilic substitution on primary alkyl chlorides.
Modifications and Functionalization of the Morpholine Ring System
The morpholine ring in this compound is part of a tertiary amide linkage. The N-acylmorpholine moiety is generally a stable and robust functional group, largely unreactive under typical synthetic conditions used to modify other parts of the molecule. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, which significantly reduces its nucleophilicity and basicity. chemistrysteps.com
Due to this inherent stability, functionalization of the morpholine ring itself is not commonly pursued without resorting to harsh reaction conditions that could cleave the amide bond or affect other functional groups. Reactions such as C-H activation or ring-opening would require specific and powerful reagents and are not characteristic transformations of this compound under standard laboratory conditions. Therefore, the morpholine ring primarily serves as a stable structural component during the derivatization at the 4-chloro position or the carbonyl group.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1 Morpholinobutan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 4-Chloro-1-morpholinobutan-1-one can be obtained.
The ¹H NMR spectrum of this compound provides a map of the proton environments within the molecule. The expected spectrum would show distinct signals for the protons on the morpholine (B109124) ring and the butyl chain. The protons on the carbons adjacent to the electronegative oxygen and nitrogen atoms of the morpholine ring are expected to appear at a lower field (higher ppm value) due to deshielding effects. Specifically, the four protons on the carbons adjacent to the nitrogen would likely appear as a triplet, and the four protons on the carbons adjacent to the oxygen would also appear as a triplet.
Within the butanoyl chain, the protons on the carbon adjacent to the carbonyl group (C-2) would be deshielded and are expected to resonate as a triplet. The protons on the carbon bearing the chlorine atom (C-4) would also be shifted downfield, appearing as a triplet due to the electronegativity of the chlorine. The protons on the central methylene (B1212753) group (C-3) would likely appear as a multiplet, resulting from coupling to the adjacent methylene groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Morpholine H (adjacent to N) | ~3.4 - 3.7 | Triplet |
| Morpholine H (adjacent to O) | ~3.6 - 3.8 | Triplet |
| -CH₂- (C-2) | ~2.5 - 2.8 | Triplet |
| -CH₂- (C-3) | ~1.9 - 2.2 | Multiplet |
| -CH₂- (C-4) | ~3.6 | Triplet |
Note: Expected values are estimates and can vary based on solvent and experimental conditions.
Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. In this compound, eight distinct carbon signals are anticipated. The carbonyl carbon (C-1) is the most deshielded and will appear significantly downfield, typically in the range of 170-175 ppm. The carbons of the morpholine ring will have characteristic shifts, with those adjacent to the heteroatoms appearing further downfield. The carbon atom bonded to the chlorine (C-4) will also show a downfield shift due to the halogen's electronegativity.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl C (C=O) | ~170 - 175 |
| Morpholine C (adjacent to N) | ~45 - 50 |
| Morpholine C (adjacent to O) | ~66 - 68 |
| -CH₂- (C-2) | ~30 - 35 |
| -CH₂- (C-3) | ~25 - 30 |
| -CH₂- (C-4) | ~44 - 48 |
Note: Expected values are estimates and can vary based on solvent and experimental conditions.
To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would show correlations between adjacent protons, confirming the -CH₂-CH₂-CH₂- sequence in the butyl chain. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is approximately 191.65 g/mol . The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.
Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a morpholinium ion and a 4-chlorobutanoyl cation. Further fragmentation of the butyl chain, such as the loss of a chlorine radical or ethylene, could also be observed.
For the analysis of this compound in various matrices, a Gas Chromatography-Mass Spectrometry (GC-MS) method would be developed. This involves optimizing the GC conditions (e.g., column type, temperature program, and injection parameters) to achieve good separation from other components. The mass spectrometer, often operating in electron ionization (EI) mode, would then provide mass spectra for peak identification. The development of such a method is crucial for quality control and impurity profiling. A sensitive and robust GC-MS method is necessary for detecting potential genotoxic impurities like alkylating agents that might be present from the synthesis process.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group, typically appearing around 1640-1660 cm⁻¹. Other significant peaks would include the C-N stretching vibrations of the morpholine ring, C-O-C stretching of the ether linkage in the morpholine, and the C-Cl stretch of the chlorobutyl chain.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C backbone vibrations would be more prominent in the Raman spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| C=O Stretch (Amide) | ~1640 - 1660 |
| C-H Stretch (Aliphatic) | ~2850 - 3000 |
| C-N Stretch | ~1100 - 1300 |
| C-O-C Stretch (Ether) | ~1115 - 1140 |
| C-Cl Stretch | ~650 - 750 |
Note: Expected values are estimates and can vary based on the sample state (e.g., liquid film, KBr pellet).
Analysis of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its constituent functional groups: the morpholine ring, the tertiary amide, and the chlorobutyl chain. While direct experimental spectra for this specific compound are not widely available, a detailed analysis can be constructed by referencing data from analogous structures such as N-acylmorpholines and halogenated alkanes. researchgate.netnih.govspectroscopyonline.com
The infrared (IR) and Raman spectra provide a fingerprint of the molecule, with specific bands corresponding to the stretching and bending vibrations of individual bonds. sci-hub.stresearchgate.net Key vibrational modes for this compound are expected in the following regions:
Amide I (C=O Stretch): The most intense and characteristic band in the IR spectrum of an amide is the C=O stretching vibration, typically found in the region of 1630-1680 cm⁻¹. nih.gov For tertiary amides like this compound, this band is expected to be sharp and strong. The exact position is sensitive to the electronic and steric environment.
Amide II and III Bands: The amide II band, resulting from a coupling of N-H bending and C-N stretching, is absent in tertiary amides. The amide III band, a more complex vibration involving C-N stretching, is generally weaker and appears in the 1250-1350 cm⁻¹ range. nih.gov
C-N Stretch: The stretching vibration of the C-N bond within the amide linkage is expected to appear in the fingerprint region, typically between 1200 cm⁻¹ and 1300 cm⁻¹.
Morpholine Ring Vibrations: The morpholine ring exhibits a series of characteristic vibrations. These include C-H stretching vibrations of the methylene (CH₂) groups, which are anticipated in the 2850-3000 cm⁻¹ region. researchgate.net The C-O-C stretching vibrations of the ether linkage within the morpholine ring are typically observed as strong bands in the 1100-1150 cm⁻¹ range.
C-Cl Stretch: The carbon-chlorine (C-Cl) stretching vibration is highly dependent on the substitution pattern but for a primary alkyl chloride, it is generally found in the 650-750 cm⁻¹ region of the spectrum. spectroscopyonline.com This band is often of medium to strong intensity in the IR spectrum.
A hypothetical table of characteristic vibrational frequencies for this compound, based on data from related compounds, is presented below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Amide | C=O Stretch (Amide I) | 1640 - 1670 | Strong |
| Amide | C-N Stretch (Amide III region) | 1250 - 1300 | Medium to Weak |
| Morpholine | C-H Asymmetric & Symmetric Stretch | 2850 - 2980 | Medium to Strong |
| Morpholine | C-O-C Asymmetric Stretch | 1110 - 1140 | Strong |
| Alkyl Chain | CH₂ Bending (Scissoring) | 1440 - 1470 | Medium |
| Alkyl Halide | C-Cl Stretch | 650 - 750 | Medium to Strong |
Conformational Analysis using Vibrational Spectroscopy
The conformational landscape of this compound is primarily dictated by the geometry of the morpholine ring and the rotation around the C-N amide bond and the C-C single bonds of the butyl chain. The morpholine ring typically adopts a chair conformation, which is its lowest energy state. researchgate.net However, the presence of the N-acyl group introduces the possibility of a twist-boat conformation, although this is generally less favorable. nih.govacs.org
Vibrational spectroscopy can be a powerful tool for identifying the presence of different conformers in a sample. The vibrational frequencies of certain modes, particularly those involving the ring structure and the atoms directly attached to it, can be sensitive to the conformational state. For instance, studies on N-acylpiperidines, which are structurally similar to N-acylmorpholines, have shown that the orientation of the acyl group (axial vs. equatorial) can influence the vibrational spectrum. nih.gov
In the case of this compound, it is expected that the chair conformation of the morpholine ring would be the predominant form. The barrier to rotation around the C-N amide bond is significant due to the partial double bond character, leading to planar amide geometry. libretexts.org The flexibility of the butyl chain allows for multiple rotational isomers (rotamers), which may lead to broadening of some spectral bands, especially those associated with the alkyl chain vibrations. Low-temperature spectroscopic studies could potentially resolve the vibrational signatures of different stable conformers.
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
While a crystal structure for this compound is not publicly available, analysis of related compounds from the Cambridge Structural Database (CSD) provides significant insight into the expected solid-state structure. X-ray crystallography of N-acylmorpholine derivatives, such as N-benzoylmorpholine and N-(2-Chloroethyl)morpholine-4-carboxamide, reveals key structural parameters. otago.ac.nznih.govresearchgate.net
From these related structures, the following features can be anticipated for this compound in the solid state:
Morpholine Ring Conformation: The morpholine ring is consistently found in a chair conformation in the crystal structures of its derivatives. otago.ac.nznih.govresearchgate.net
Amide Group Planarity: The amide group (O=C-N) is expected to be planar, a consequence of the resonance between the nitrogen lone pair and the carbonyl group. libretexts.org
Bond Lengths and Angles: The C=O bond length is typically around 1.23-1.25 Å, and the C-N amide bond length is in the range of 1.33-1.36 Å, which is shorter than a typical C-N single bond, indicating partial double bond character. The bond angles around the carbonyl carbon and the amide nitrogen will be close to 120°, consistent with sp² hybridization.
Crystal Packing: The packing of molecules in the crystal lattice will be governed by intermolecular interactions. In the absence of strong hydrogen bond donors (like N-H), the packing will be dominated by van der Waals forces and dipole-dipole interactions involving the polar amide group and the C-Cl bond. Weak C-H···O hydrogen bonds are also likely to play a role in the crystal packing. otago.ac.nzmdpi.com
Below is a table of expected crystallographic parameters for this compound, based on published data for similar compounds.
| Parameter | Expected Value | Reference Compound(s) |
| Crystal System | Monoclinic or Orthorhombic | N-benzoylmorpholine, N-(2-Chloroethyl)morpholine-4-carboxamide otago.ac.nzresearchgate.net |
| Space Group | Centrosymmetric (e.g., P2₁/c) | N-benzoylmorpholine otago.ac.nz |
| Morpholine Conformation | Chair | N-acylmorpholine derivatives otago.ac.nznih.govresearchgate.net |
| C=O Bond Length (Å) | 1.23 - 1.25 | N-acylmorpholine derivatives |
| C-N Amide Bond Length (Å) | 1.33 - 1.36 | N-acylmorpholine derivatives |
| C-Cl Bond Length (Å) | 1.76 - 1.80 | Chloroalkanes |
Application of Chemometric Methods in Spectroscopic Data Analysis and Compound Identification
Chemometric methods are statistical and mathematical techniques used to extract meaningful information from complex chemical data. In the context of spectroscopic analysis, chemometrics can be invaluable for identifying compounds, determining concentrations in mixtures, and elucidating subtle structural differences. researchgate.net
Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can be applied to a set of vibrational spectra. researchgate.netyoutube.comnih.gov For a series of related compounds, such as different haloalkane derivatives of morpholine amides, PCA can be used to:
Group similar compounds: Samples with similar spectral features will cluster together in the PCA scores plot.
Identify key spectral differences: The loadings plot will highlight the wavenumbers that contribute most to the variance between different groups of samples. For example, PCA could effectively discriminate between chloro-, bromo-, and iodo- derivatives based on the C-X stretching region. researchgate.net
Detect outliers: Samples that are spectrally distinct from the rest will appear as outliers in the scores plot, which could indicate a different conformation, the presence of an impurity, or a different polymorph.
Partial Least Squares (PLS) regression is a supervised chemometric method that can be used to build a predictive model. For instance, a PLS model could be developed to correlate the FTIR spectra of a series of N-acylmorpholines with a specific property, such as the length of the alkyl chain or the position of a substituent.
The application of these methods to this compound would be most powerful in a comparative study with a library of structurally similar molecules. By analyzing the spectroscopic data with chemometric tools, it would be possible to confirm the identity of the compound and to understand how its spectral features relate to its specific chemical structure in a more quantitative manner.
Computational Chemistry and Quantum Mechanical Studies on 4 Chloro 1 Morpholinobutan 1 One
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Determination
There are no published studies presenting DFT calculations to determine the optimized geometry, bond lengths, bond angles, or electronic properties such as molecular orbital energies and charge distribution for 4-Chloro-1-morpholinobutan-1-one. While DFT is a standard method for such analyses, specific results for this compound are not available.
Conformational Analysis and Potential Energy Surface Mapping of the Compound
Detailed conformational analysis, which would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them, has not been reported for this compound. The flexibility of the butyl chain and the morpholine (B109124) ring suggests a complex conformational landscape, but this has not been computationally explored in published research.
Prediction of Spectroscopic Properties (NMR, IR, Raman) and Validation Against Experimental Data
No computational studies predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectra of this compound could be located. Furthermore, while experimental spectra may exist in private industrial databases, they are not publicly available to serve as a benchmark for validating theoretical predictions. The creation of comparative data tables is therefore not possible.
Molecular Dynamics Simulations to Explore Conformational Flexibility
Molecular dynamics (MD) simulations are powerful tools for understanding the dynamic behavior of molecules over time. However, no published research articles or datasets were found that apply MD simulations to this compound to explore its conformational flexibility in different environments.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Solid and Solution States
An analysis of the potential intermolecular interactions, such as dipole-dipole forces and the possibility of weak hydrogen bonding involving the carbonyl oxygen and solvent molecules, requires dedicated computational or crystallographic studies. No such studies for this compound in either the solid or solution state have been published.
Structure Activity Relationship Sar and Mechanistic Pathways of 4 Chloro 1 Morpholinobutan 1 One Interactions
Theoretical Frameworks and Quantitative Structure-Activity Relationships (QSAR) in Chlorinated Organic Compounds
Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of a compound with its biological activity. For chlorinated organic compounds, these models are particularly valuable in predicting their behavior and potential toxicity.
The presence of a chlorine atom in an organic molecule significantly influences its physicochemical properties, such as lipophilicity, electronic character, and steric profile. In the context of 4-Chloro-1-morpholinobutan-1-one, the chlorine atom on the butyl chain is expected to increase the compound's lipophilicity, which can enhance its ability to cross biological membranes.
QSAR studies on chlorinated hydrocarbons often utilize molecular descriptors to predict their activity. Key descriptors include:
LogP (Octanol-Water Partition Coefficient): This descriptor quantifies the lipophilicity of a compound. An increase in the length of the alkyl chain or the number of halogen atoms generally increases the LogP value.
Molecular Weight (MW): A fundamental descriptor that correlates with the size of the molecule.
Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. For instance, a lower LUMO energy can indicate a higher susceptibility to nucleophilic attack.
Topological Descriptors: These describe the connectivity and shape of the molecule.
For chlorinated alkanes, QSAR studies have demonstrated that toxicity is often inversely related to the carbon chain length. Shorter-chain chlorinated alkanes tend to exhibit higher toxicity. While this compound is not a simple alkane, this general principle suggests that the four-carbon chain may contribute to a notable level of biological activity.
Table 1: Key Physicochemical and QSAR Descriptors for this compound
| Descriptor | Predicted Value/Characteristic | Implication for Bioactivity |
| Molecular Formula | C₈H₁₄ClNO₂ | Provides the elemental composition. |
| Molecular Weight | 191.66 g/mol | Influences diffusion and transport properties. |
| LogP | Estimated to be moderately lipophilic | Can facilitate passage through cell membranes. |
| Hydrogen Bond Acceptors | 3 (Oxygen in morpholine (B109124) ring and carbonyl oxygen) | Potential for hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Donors | 0 | Lacks the ability to donate hydrogen bonds. |
| Polar Surface Area | 29.54 Ų | Influences membrane permeability and solubility. |
This table presents calculated or estimated values based on the chemical structure of this compound.
Identification of Key Structural Determinants Influencing Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound are primarily dictated by the interplay between its three key structural components: the electrophilic carbon atom bonded to the chlorine, the amide functional group, and the morpholine ring.
The Chloroalkyl Chain: The carbon-chlorine bond in the butyl chain is a key reactive site. The electronegativity of the chlorine atom induces a partial positive charge on the adjacent carbon, making it susceptible to nucleophilic attack. This is a common feature of alkyl halides and can lead to various reactions within a biological system, such as alkylation of nucleophilic biomolecules like DNA and proteins. The position of the chlorine atom at the 4-position (a gamma-position relative to the carbonyl group) influences its reactivity.
The Morpholine Ring: The morpholine moiety is a "privileged structure" in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties. nih.gov Its presence in this compound is likely to influence solubility, metabolic stability, and receptor binding. The nitrogen atom of the morpholine ring is a tertiary amine, and its basicity is a key determinant of its interaction with biological targets. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor.
The combination of these structural features suggests that this compound could act as an alkylating agent, with the chloroalkyl chain being the primary reactive moiety. The selectivity of this alkylation would be influenced by the steric and electronic properties of the entire molecule, including the relatively bulky morpholine group.
Mechanistic Understanding of Interactions with Biological Systems in in vitro Models
In vitro assays using liver microsomes or hepatocytes are standard methods for investigating the metabolism and potential toxicity of xenobiotics. For chlorinated alkanes, in vitro studies have shown that they can be metabolized by cytochrome P450 enzymes. vu.nl This metabolism can lead to the formation of reactive intermediates that can cause cellular damage. nih.gov
The potential mechanistic pathways for this compound in in vitro models could involve:
Direct Alkylation: The compound could directly react with nucleophilic sites on macromolecules, such as sulfhydryl groups in proteins or nitrogen atoms in DNA bases. This covalent modification can disrupt the normal function of these biomolecules.
Metabolic Activation: The chloroalkyl chain could undergo metabolic transformation, for example, by oxidation, leading to the formation of more reactive species such as aldehydes or epoxides. These metabolites could then exert toxic effects.
Enzyme Inhibition: The morpholine ring is a common feature in many enzyme inhibitors. It is plausible that this compound could interact with specific enzymes, although the nature of such interactions would depend on the specific protein target.
Endocrine Disruption: Some short-chain chlorinated paraffins have been shown to exhibit endocrine-disrupting activities in in vitro assays. nih.govdtu.dk Given the presence of a chlorinated alkyl chain, this is a potential, though unconfirmed, mechanism of action for this compound.
Table 2: Potential In Vitro Interactions and Mechanistic Pathways
| Potential Interaction | Key Structural Feature Involved | Possible Consequence in In Vitro Models |
| Nucleophilic Substitution | 4-chlorobutyl chain | Covalent binding to cellular nucleophiles (e.g., proteins, DNA). |
| Metabolic Oxidation | Alkyl chain and morpholine ring | Formation of reactive metabolites (e.g., aldehydes, epoxides, N-oxides). |
| Enzyme Interaction | Morpholine ring and overall molecular shape | Inhibition or modulation of enzyme activity. |
| Receptor Binding | Overall molecular structure and lipophilicity | Potential for agonistic or antagonistic effects on cellular receptors. |
In Vitro Biological Target Identification and Validation Research Mechanistic Focus
Methodologies for Identifying Molecular Targets of 4-Chloro-1-morpholinobutan-1-one Analogues
The initial phase of research for a novel compound like a this compound analogue focuses on discovering which proteins or pathways it interacts with to elicit a biological response. This is known as target deconvolution or identification.
Chemical proteomics is a powerful strategy for identifying the protein targets of biologically active small molecules directly in a complex biological system. bldpharm.com These methods allow for the unbiased discovery of interactions between a compound and proteins on a proteome-wide scale. bldpharm.com For an analogue of this compound, this typically involves synthesizing a probe molecule. This is achieved by modifying the analogue with a reactive group or an affinity handle, which allows the compound to either covalently bind to or be selectively captured along with its interacting proteins.
One common technique is affinity-based protein profiling (AfBPP). A probe is created by attaching a "capture tag" (like biotin) to the analogue via a linker. This probe is incubated with cell lysates or intact cells. The probe-protein complexes are then captured on a resin (e.g., streptavidin-coated beads), separating them from non-binding proteins. After washing away non-specific binders, the captured proteins are identified using high-resolution mass spectrometry (MS). nih.govnih.gov
Another advanced method utilizes photoreactive cross-linkers. For instance, a streamlined approach uses a photoreactive chloroalkane capture tag that can be attached to a bioactive compound. acs.org When added to living cells, the compound can engage its targets under physiological conditions. Subsequent exposure to UV light activates the tag, creating a covalent bond that "freezes" the interaction. This prevents the dissociation of low-affinity or transient interactions during the subsequent lysis and enrichment steps, increasing the chances of identifying even challenging targets like low-abundance proteins or multi-pass transmembrane proteins. acs.org The captured proteins are then identified by MS.
Table 1: Comparison of Chemical Proteomic Strategies for Target Identification
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Affinity-Based Profiling | A tagged analogue (e.g., biotinylated) is used to pull down interacting proteins from a cell lysate for MS identification. | Relatively straightforward synthesis; good for stable, high-affinity interactions. | Tag may interfere with binding; may miss transient or weak interactions; potential for non-specific binding. |
| Photoreactive Cross-Linking | An analogue with a photo-activatable group is used to form covalent bonds with target proteins in situ upon UV exposure before pulldown and MS analysis. | Captures transient and low-affinity interactions; can be performed in living cells to preserve physiological context. | Synthesis of the probe can be complex; potential for UV-induced cell stress or damage. |
Once proteomic methods generate a list of potential protein targets, genetic methods are essential for validating which of these candidates are responsible for the compound's biological effect. RNA interference (RNAi) and CRISPR-Cas9 are two cornerstone technologies for this purpose. nih.govmdpi.com
RNA Interference (RNAi): This method uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade a specific target mRNA, leading to a temporary "knockdown" of the corresponding protein. mdpi.com To validate a putative target of a this compound analogue, a cell line would be treated with siRNA specific to that target. If the knockdown of the protein results in a cellular phenotype that mimics the effect of the compound, it provides strong evidence that the compound acts through this target. Conversely, if the compound's effect is diminished in the knockdown cells, it further validates the target.
CRISPR-Cas9 Screening: The CRISPR-Cas9 system allows for precise and permanent gene editing, typically to create a "knockout" of the target gene. nih.gov For target validation, a cell line lacking the candidate target gene can be engineered. If the this compound analogue is no longer active in these knockout cells, it confirms that the gene product is necessary for the compound's activity. Genome-wide CRISPR screens can also be used for discovery, where a library of cells, each with a different gene knocked out, is treated with the compound to identify which knockouts confer resistance or sensitivity, thereby revealing the target pathway. nih.gov
Phenotypic drug discovery (PDD) represents a target-agnostic approach to finding new drugs. researchgate.net Instead of starting with a known target, PDD begins by screening large libraries of compounds for their ability to induce a desired change in cellular phenotype, such as inducing cancer cell death or restoring normal function in a disease model. acs.orgnih.gov
Analogues of this compound could be included in such a High-Throughput Screening (HTS) campaign. mdpi.comscielo.br HTS platforms use automated liquid handlers and readers to test thousands of compounds a day against a specific assay. scielo.br For example, a library of compounds could be screened against a panel of cancer cell lines, with the primary readout being a reduction in cell viability.
If an analogue of this compound is identified as a "hit" in a phenotypic screen, the next critical step is target deconvolution—the very process described in the preceding sections (7.1.1 and 7.1.2). nih.gov The advantage of PDD is that it identifies compounds with proven biological effects in a relevant system, though the subsequent identification of the molecular mechanism can be challenging. researchgate.net
In Vitro Cellular and Biochemical Assays for Investigating Biological Pathway Modulation
Following the identification and validation of a molecular target, a series of focused in vitro assays are required to characterize the compound's biological activity and mechanism of action in greater detail.
Cellular fitness and proliferation assays are fundamental tools in drug discovery to quantify a compound's effect on cell viability and growth. These assays are used to confirm the activity of a hit compound and are crucial for validating the on-target effects.
Commonly used methods include:
Metabolic Assays (e.g., MTT, CCK-8): These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability. A reduction in metabolic activity in treated cells suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
Clonogenic (Colony Formation) Assay: This is a definitive test for the long-term survival of cancer cells after treatment. It measures the ability of a single cell to proliferate and form a colony. A reduction in the number of colonies formed after treatment with a this compound analogue would indicate an antiproliferative effect.
DNA Synthesis Assays (e.g., EdU incorporation): These assays directly measure DNA replication, providing a precise quantification of cell proliferation.
These assays are often used in combination with the genetic validation methods described earlier. For instance, an experiment could compare the effect of an analogue on "wild-type" cells versus cells where the validated target has been knocked out. A significant reduction in the compound's antiproliferative activity in the knockout cells would confirm its on-target mechanism.
Table 2: Illustrative Antiproliferative Activity of a Hypothetical Analogue (Compound-X)
| Cell Line | Target Expression | Assay Type | IC₅₀ (µM) |
|---|---|---|---|
| Cancer Line A | Wild-Type | MTT Assay | 1.5 |
| Cancer Line A | Target Knockout (CRISPR) | MTT Assay | > 50 |
| Normal Fibroblast | Wild-Type | MTT Assay | 25.7 |
This table shows hypothetical data demonstrating that Compound-X is potent against a cancer cell line but loses its activity when its specific target is removed, indicating on-target activity. The higher IC₅₀ in normal cells suggests some selectivity.
If the validated target of a this compound analogue is an enzyme (e.g., a kinase), direct biochemical assays are necessary to confirm inhibition and characterize the binding interaction.
Enzymatic Assays: These assays use purified enzyme to directly measure its activity in the presence of the inhibitor. For a kinase, this might involve quantifying the phosphorylation of a substrate peptide. By testing a range of concentrations of the analogue, an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) can be determined.
Ligand Binding Studies: These methods measure the direct physical interaction between the compound and its target protein. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can determine the binding affinity (KD, dissociation constant), as well as the kinetics (on- and off-rates) of the interaction. This provides a quantitative measure of how tightly the compound binds to its target.
These biochemical studies are the final step in confirming the mechanism of action, proving that the compound directly modulates the activity of its validated target through physical binding.
Analysis of Specific Cellular Signaling Pathways (e.g., G-protein coupled receptor pathways in related compounds)
While direct research identifying the specific cellular signaling pathways modulated by this compound is not extensively documented in publicly available literature, the analysis of related compounds and general principles of pharmacology often involves investigating their effects on well-defined signaling cascades. A prominent example is the G-protein coupled receptor (GPCR) pathway.
GPCRs represent a large family of seven-transmembrane domain receptors that are crucial for a variety of physiological processes, including vision, smell, and immune responses. nih.govnih.gov They are among the most important targets for medicinal drugs due to their involvement in a wide array of diseases. nih.gov The signaling process is initiated when a ligand binds to a GPCR, activating heterotrimeric G-proteins, which then modulate downstream effectors. nih.gov These effectors, in turn, can alter intracellular concentrations of second messengers like cyclic AMP (cAMP) or inositol (B14025) 1,4,5-trisphosphate, leading to a cellular response such as smooth muscle contraction or changes in gene expression. nih.gov
Research into novel compounds often includes screening them against a panel of known receptors, including various GPCRs, to identify potential biological targets. For instance, studies on the GPCR CXCR4 have utilized specific designs, like the QTY code, to create more hydrophilic receptor variants that retain their ability to bind ligands and initiate cellular signaling. nih.gov This type of research demonstrates a methodological approach that could be applied to determine if a compound like this compound or its analogues interact with GPCRs or other critical signaling pathways. The phosphorylation of GPCRs and subsequent binding of β-arrestin can also trigger alternative signaling pathways, such as those involving MAP kinases, highlighting the complexity of these networks. nih.gov
Computational Approaches in Biological Target Identification and Validation
In the early phases of drug discovery, computational techniques have become indispensable for identifying the biological targets of new or existing chemical compounds. nih.gov These in silico methods offer a preliminary screening approach that is often more cost-effective and less time-consuming than traditional "wet" laboratory experiments. nih.govnih.gov The use of computational tools spans the entire drug discovery pipeline, from identifying a disease mechanism and a corresponding target to discovering lead compounds. nih.gov
The process of target identification can be approached through various computational strategies, including ligand-based methods, where knowledge of existing active molecules is used, or structure-based methods that rely on the three-dimensional structure of the target protein. nih.gov Network-based drug discovery is another powerful approach that integrates diverse data from genomics, proteomics, and other "omics" fields to understand the complex interplay between drugs, proteins, and diseases. nih.gov
In Silico Screening and Molecular Docking for Potential Chemical-Biological Interactions
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This method significantly narrows down the number of compounds that need to be tested experimentally. mdpi.com Molecular docking is a key component of structure-based virtual screening. nih.gov It predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor) to form a stable complex. nih.gov The process involves two main steps: searching for possible conformations of the ligand within the receptor's binding site and then scoring these conformations to estimate the binding affinity, often represented as binding energy. nih.goveuropeanreview.org A lower binding energy score generally indicates a higher predicted affinity between the ligand and the target. nih.goveuropeanreview.org
For example, in a study investigating potential inhibitors for the NADPH enzyme, molecular docking was used to evaluate the binding energy of various compounds. The results, shown in the table below, illustrate how this technique can rank potential inhibitors based on their predicted interaction with a biological target. nih.gov
Table 1: Example of Molecular Docking Results for NADPH Enzyme Inhibitors This table is an illustrative example of data generated from molecular docking studies and does not represent data for this compound.
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Ligand (HL) | -6.37 |
| Complex C1 | -5.16 |
| Complex C2 | -3.58 |
| Complex C3 | -5.02 |
| Complex C4 | -3.31 |
Data sourced from a study on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its metal complexes. nih.gov
This computational approach allows researchers to prioritize compounds with favorable binding characteristics for further synthesis and in vitro testing. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Target Discovery Pipelines
In target identification, AI and ML algorithms can sift through massive amounts of data from genomics, proteomics, and clinical studies to uncover previously unexplored biological targets associated with a disease. nih.govresearchgate.net Key approaches include:
Statistical Analysis-Driven Approaches: These methods use omics data, such as from genome-wide association studies (GWAS), to find candidate target genes linked to a specific disease. nih.gov
Network-Based Approaches: By analyzing complex biological networks, like gene co-expression networks, these methods can reveal intricate connections and identify disease-associated genes or pathways. nih.gov
Industrial and Agricultural Applications of 4 Chloro 1 Morpholinobutan 1 One in Chemical Synthesis
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The primary and most well-documented application of 4-Chloro-1-morpholinobutan-1-one lies in its role as a precursor in the synthesis of complex organic molecules, particularly within the pharmaceutical sector. The compound's structure, featuring a reactive chloro group and a stable morpholine (B109124) amide, makes it an ideal starting point for constructing more intricate molecular architectures.
One of the most significant applications of structurally related morpholine derivatives is in the synthesis of modern anticoagulant drugs. For instance, key intermediates in the production of the blockbuster anticoagulants Rivaroxaban and Apixaban contain a morpholine or morpholinone moiety. While the exact synthesis pathway for every drug is proprietary, the fundamental chemical principles suggest that a compound like this compound is a highly plausible intermediate.
The synthesis of these complex molecules often involves a nucleophilic substitution reaction where the chlorine atom on the butyryl chain is displaced by another functional group, allowing for the connection of the morpholine-containing fragment to a larger molecular scaffold. For example, a key intermediate for the synthesis of the anticoagulant Apixaban is 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. wjpsonline.comwjpsonline.com Similarly, a crucial component in the synthesis of the anticoagulant Rivaroxaban is 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one. google.comgoogle.com The presence of the morpholine ring in these complex and vital medicines highlights the importance of intermediates like this compound.
The general reaction involves the alkylation of an amine, where the nitrogen atom of the amine attacks the carbon atom bonded to the chlorine in this compound. wikipedia.orglibretexts.orgyoutube.comyoutube.com This reaction, known as N-alkylation, is a fundamental process in organic chemistry for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org
In the context of pharmaceutical synthesis, this allows for the introduction of the morpholinobutanone group into a larger, more complex molecule, which may then undergo further transformations to yield the final active pharmaceutical ingredient (API). The stability of the morpholine ring and the amide bond under various reaction conditions makes it a reliable component during multi-step syntheses.
Applications in Agricultural Chemistry as a Mechanistic Agent for Disrupting Biological Processes in Pests and Pathogens
While direct evidence of this compound's use as a standalone agricultural product is not prevalent, its structural motif is found in a class of potent fungicides. Morpholine derivatives are known to act as ergosterol (B1671047) biosynthesis inhibitors. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells. By disrupting the synthesis of ergosterol, these compounds compromise the integrity of the fungal cell membrane, leading to cell death and effectively controlling the fungal pathogen.
The reactive chlorine atom in this compound provides a convenient handle for synthesizing a variety of morpholine-based molecules that could be screened for fungicidal activity. By reacting it with different nucleophiles, a diverse library of compounds can be generated, each with the potential to exhibit unique biological properties. This makes this compound a valuable starting material for the research and development of new and effective agricultural fungicides.
Broader Industrial Applications Leveraging its Unique Chemical Reactivity
The chemical reactivity of this compound extends its utility beyond the pharmaceutical and agricultural sectors. The presence of the reactive alkyl chloride group makes it a versatile building block for a range of industrial applications.
One significant area is in the synthesis of corrosion inhibitors . Morpholine itself and its derivatives are widely used to protect metals, particularly in steam boiler systems, from corrosion. By incorporating the morpholine moiety into larger, more complex structures via the reactive chloro group of this compound, specialized corrosion inhibitors with enhanced performance characteristics can be developed.
Furthermore, morpholine derivatives are utilized as rubber vulcanization accelerators . These chemicals speed up the process of cross-linking polymer chains in rubber, which is essential for achieving the desired strength and durability of the final product. The ability to functionalize molecules with the morpholine group using this compound as a starting material opens up possibilities for creating novel accelerators with tailored properties.
The general principle remains the same: the chloro group serves as a reactive site for attaching the morpholinobutanone fragment to other molecules, thereby imparting the desirable properties of the morpholine ring to the final product. This versatility makes this compound a valuable tool in the arsenal (B13267) of industrial chemists for creating a wide array of performance chemicals.
Q & A
Q. How can the synthesis of 4-Chloro-1-morpholinobutan-1-one be optimized for academic-scale production?
Methodological Answer: A two-step approach is recommended:
Chlorination : React 1-morpholinobutan-1-one with thionyl chloride (SOCl₂) under reflux (60–70°C) for 4–6 hours. Monitor completion via TLC (hexane:ethyl acetate, 3:1).
Purification : Use column chromatography (silica gel, gradient elution with 5–20% ethyl acetate in hexane) to isolate the product. Yield optimization (70–85%) requires strict control of stoichiometry (1:1.2 molar ratio of substrate to SOCl₂) and anhydrous conditions .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 65°C ± 2°C | Maximizes rate |
| SOCl₂ Molar Ratio | 1.2 equivalents | Minimizes byproducts |
| Solvent | Anhydrous dichloromethane | Prevents hydrolysis |
Q. What purification techniques are effective for removing morpholine-derived impurities?
Methodological Answer:
- Liquid-Liquid Extraction : Use 5% aqueous HCl to remove unreacted morpholine, followed by neutralization with NaHCO₃.
- Recrystallization : Dissolve the crude product in hot ethanol (60°C) and cool to −20°C for 12 hours to precipitate pure crystals.
- HPLC Analysis : Confirm purity (>98%) using a C18 column (acetonitrile:water, 70:30, 1 mL/min) with UV detection at 254 nm .
Q. How should structural characterization be performed to confirm the product?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): Look for the morpholine ring protons (δ 3.6–3.8 ppm, multiplet) and the carbonyl group (δ 2.8–3.1 ppm, quartet for the β-carbon).
- ¹³C NMR : Confirm the ketone (δ 208–210 ppm) and morpholine carbons (δ 45–55 ppm).
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 192.1 (calculated) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR (25–60°C) to assess conformational exchange broadening. For example, hindered rotation around the C-Cl bond may cause splitting at lower temperatures.
- Impurity Profiling : Compare with reference standards (e.g., 4'-CHLOROBUTYROPHENONE derivatives) to identify overlapping signals from byproducts like 4-chlorobutyric acid .
Table 2: Common Impurities and Their Spectral Markers
| Impurity | ¹H NMR Marker (δ ppm) | Source |
|---|---|---|
| 4-Chlorobutyric acid | 2.4–2.6 (triplet) | Incomplete reaction |
| Morpholine hydrochloride | 3.0–3.2 (broad singlet) | Residual reagent |
Q. What strategies mitigate hydrolysis of the chloro-ketone moiety during storage?
Methodological Answer:
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC monitoring.
- Storage Conditions : Use amber vials under nitrogen at −20°C. Add molecular sieves (3Å) to absorb moisture. Data from analogous compounds (e.g., 4'-CHLOROBUTYROPHENONE) suggest a shelf life >24 months under these conditions .
Q. How can computational methods predict reactivity in downstream reactions (e.g., nucleophilic substitution)?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model the electron density of the carbonyl group. The LUMO map will highlight electrophilic sites (e.g., β-carbon adjacent to Cl).
- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS. Results correlate with experimental yields in SN2 reactions .
Q. How are reaction byproducts quantified in catalytic applications?
Methodological Answer:
Q. What formulation strategies address poor aqueous solubility for biological assays?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO + 40% PEG-400 in saline for in vitro studies (final concentration ≤ 1 mg/mL).
- Cyclodextrin Complexation : Prepare a 1:2 molar ratio with hydroxypropyl-β-cyclodextrin (HPBCD) to enhance solubility 10-fold, confirmed by dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
